molecular formula C24H26O4S B4860278 Benzyl {4-[(4-butoxyphenoxy)methyl]phenyl} sulfone

Benzyl {4-[(4-butoxyphenoxy)methyl]phenyl} sulfone

Cat. No.: B4860278
M. Wt: 410.5 g/mol
InChI Key: KFMBGDBCWYWIDF-UHFFFAOYSA-N
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Description

Benzyl {4-[(4-butoxyphenoxy)methyl]phenyl} sulfone is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl {4-[(4-butoxyphenoxy)methyl]phenyl} sulfone typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-butoxyphenol with benzyl chloride in the presence of a base to form 4-butoxybenzyl chloride. This intermediate is then reacted with 4-hydroxybenzyl sulfone under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl {4-[(4-butoxyphenoxy)methyl]phenyl} sulfone undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation state compounds.

    Reduction: The compound can be reduced to form sulfides or other lower oxidation state derivatives.

    Substitution: The benzyl and butoxy groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

Benzyl {4-[(4-butoxyphenoxy)methyl]phenyl} sulfone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl {4-[(4-butoxyphenoxy)methyl]phenyl} sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl methyl sulfone
  • 4-(4-methyl phenoxy) benzylamine hydrochloride
  • Fluoxetine hydrochloride

Uniqueness

Benzyl {4-[(4-butoxyphenoxy)methyl]phenyl} sulfone is unique due to its specific structural features, such as the presence of both benzyl and butoxyphenoxy groups attached to the sulfone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-benzylsulfonyl-4-[(4-butoxyphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O4S/c1-2-3-17-27-22-11-13-23(14-12-22)28-18-20-9-15-24(16-10-20)29(25,26)19-21-7-5-4-6-8-21/h4-16H,2-3,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMBGDBCWYWIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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